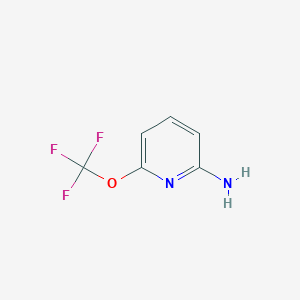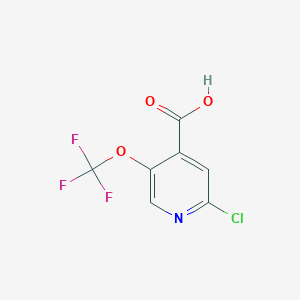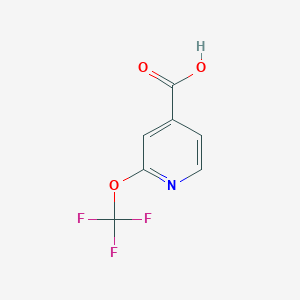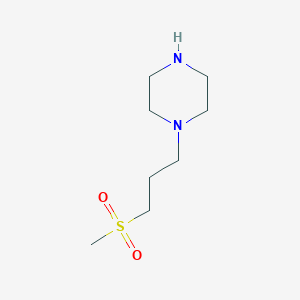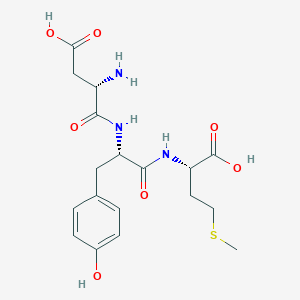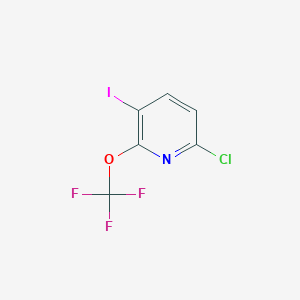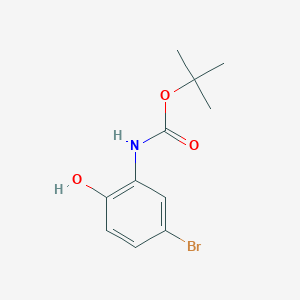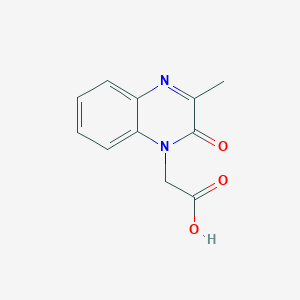![molecular formula C12H16ClNO B1421626 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide CAS No. 1183650-81-8](/img/structure/B1421626.png)
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide
Vue d'ensemble
Description
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide is an aromatic amide with a molecular weight of 225.72 . It is functionally related to chloroacetic acid . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-10(2)14-12(15)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.72 .Applications De Recherche Scientifique
Metabolic Pathways and Carcinogenicity
- 2-Chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide (CMEPA), derived from chloroacetamide herbicides like acetochlor and metolachlor, is metabolized in the liver. It's part of a metabolic pathway leading to dialkylbenzoquinone imine, a proposed carcinogenic product. This pathway involves bioactivation through para-hydroxylation and subsequent oxidation (Coleman et al., 2000).
Structural Analysis
- The structure of 2-Chloro-N-(3-methylphenyl)acetamide, a similar compound, shows distinct molecular conformations and intermolecular hydrogen bonds, which are key in understanding its chemical behavior (Gowda et al., 2007).
- Studies on halogenated C,N-diarylacetamides, which include compounds similar to 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide, have revealed insights into their molecular conformations and supramolecular assembly, which are crucial for their application in various fields (Nayak et al., 2014).
Pharmacological Characterization
- While not directly related to 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide, research on structurally similar compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine has helped in understanding the pharmacological properties of acetamides, which can guide future research on the target compound (Grimwood et al., 2011).
Synthesis and Chemical Properties
- The synthesis of various acetamide derivatives, including those structurally related to 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide, provides insights into the chemical properties and potential applications of these compounds in different scientific fields (Jing, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-10(2)14-12(15)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPZGCPCZOVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



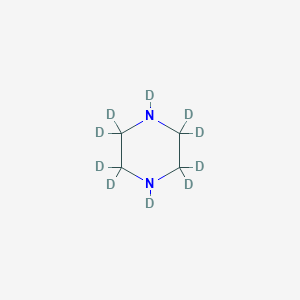
![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)
![[2H6]-Epinephrine, racemic mixture](/img/structure/B1421546.png)

![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)

